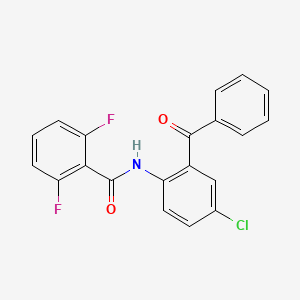

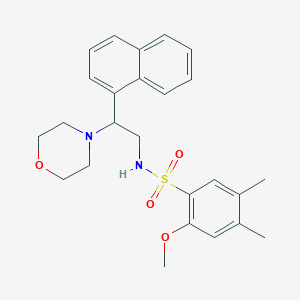

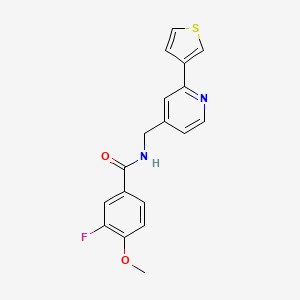

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated for various biological applications, such as monoclonal antibody production and as kinase inhibitors for cancer therapy.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from organic acids, which are converted into esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with a sulfonyl piperidine derivative in the presence of a solvent like DMF and a base such as sodium hydride . This suggests that the synthesis of the compound would likely follow a similar pathway, involving the formation of an oxadiazole ring and subsequent introduction of the sulfonyl piperidine moiety.

Molecular Structure Analysis

The molecular structure of this compound would include several distinct functional groups: a sulfonyl group attached to a piperidine ring, an oxadiazole ring, and a benzamide moiety. The presence of these groups suggests potential for varied biological activity, as seen in the related compounds that exhibit properties such as inhibition of monoclonal antibody galactosylation and RET kinase inhibition .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to the one have been shown to affect biological processes. For instance, a dimethylpyrrole derivative was found to increase monoclonal antibody production by affecting cell growth, glucose uptake, and intracellular ATP levels . Another related compound demonstrated the ability to inhibit RET kinase activity, which is significant in cancer therapy . These reactions indicate that the compound may also interact with biological systems in a meaningful way, potentially affecting enzyme activity or cell signaling pathways.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer from the related compounds that it would likely exhibit moderate solubility in organic solvents due to the presence of both polar (sulfonyl, oxadiazole) and nonpolar (benzamide) groups. The compound's reactivity could be influenced by the presence of the oxadiazole ring, which is known to participate in various chemical reactions . Additionally, the molecular docking studies of similar compounds suggest that the compound might interact with specific amino acid residues in enzymes, indicating a potential for selective binding and biological activity .

科学的研究の応用

Novel Polyimides for Metal Ion Removal

Metal Ion Adsorption

Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized and shown to effectively remove Co(II) and Ni(II) ions from aqueous solutions, highlighting their potential for environmental remediation and metal recovery applications (Mansoori & Ghanbari, 2015).

Anti-Inflammatory and Anti-Cancer Agents

Synthesis of Bioactive Compounds

Research has focused on synthesizing substituted benzamide/benzene sulfonamides with potential anti-inflammatory and anti-cancer properties, demonstrating the importance of these structural moieties in developing therapeutic agents (Gangapuram & Redda, 2009).

H+/K+-ATPase Inhibitors

Gastric Acid Secretion Inhibition

Compounds containing pyridine and sulfonamide groups have been evaluated as inhibitors of the H+/K+-ATPase enzyme, potentially offering a mechanism to control gastric acid secretion and treat related disorders (Ife et al., 1989).

Soluble Fluorinated Polyamides

Advanced Material Synthesis

New soluble fluorinated polyamides containing pyridine and sulfone moieties have been developed, notable for their thermal stability and potential for use in advanced material applications, such as electronics and aerospace (Liu et al., 2013).

Polarographic Studies

Electrochemical Analysis

The electrochemical behavior of compounds with pyridine and sulfone moieties has been studied, providing insights into their reactivity and potential applications in sensors and analytical chemistry (Johansson & Wendsjö, 1983).

特性

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-14-10-15(2)13-26(12-14)31(28,29)18-7-5-16(6-8-18)19(27)23-21-25-24-20(30-21)17-4-3-9-22-11-17/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUIZPRHYKUHEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-methylphenyl)-2-oxoethyl]-N-phenylacetamide](/img/structure/B2515506.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)

![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)